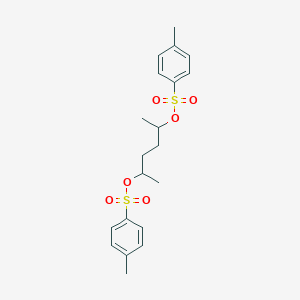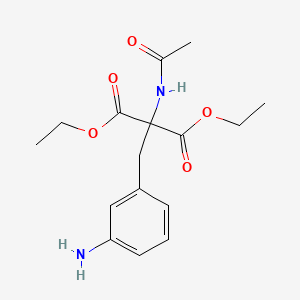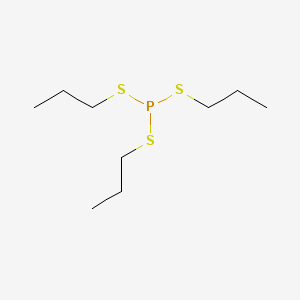
Tripropyl trithiophosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tripropyl trithiophosphite is an organophosphorus compound with the chemical formula (C₃H₇S)₃P. It is a trithiophosphite ester, which means it contains three propyl groups attached to a phosphorus atom through sulfur atoms. This compound is known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Tripropyl trithiophosphite can be synthesized through the reaction of a mercaptan (such as propyl mercaptan) with a phosphorus trihalide (such as phosphorus trichloride). The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
[ \text{PCl}_3 + 3 \text{C}_3\text{H}_7\text{SH} \rightarrow (\text{C}_3\text{H}_7\text{S})_3\text{P} + 3 \text{HCl} ]
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Tripropyl trithiophosphite undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form tripropyl thiophosphate.
Substitution: The sulfur atoms in this compound can be substituted with other nucleophiles.
Hydrolysis: It can hydrolyze in the presence of water to form phosphoric acid derivatives and propyl mercaptan.
Common reagents used in these reactions include oxidizing agents (such as hydrogen peroxide) and nucleophiles (such as amines). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Tripropyl trithiophosphite has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-sulfur bonds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting sulfur-related pathways.
Industry: It is used in the production of pesticides, flame retardants, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which tripropyl trithiophosphite exerts its effects involves the interaction of its phosphorus-sulfur bonds with various molecular targets. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, affecting the activity of enzymes and other proteins. The specific pathways involved depend on the context in which the compound is used.
Comparación Con Compuestos Similares
Tripropyl trithiophosphite can be compared with other similar compounds, such as:
Tributyl trithiophosphite: Similar in structure but with butyl groups instead of propyl groups.
Triisopropyl phosphite: Contains isopropyl groups attached to phosphorus through oxygen atoms instead of sulfur atoms.
Triphenyl phosphite: Contains phenyl groups attached to phosphorus through oxygen atoms.
The uniqueness of this compound lies in its specific combination of propyl groups and sulfur atoms, which confer distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
869-56-7 |
|---|---|
Fórmula molecular |
C9H21PS3 |
Peso molecular |
256.4 g/mol |
Nombre IUPAC |
tris(propylsulfanyl)phosphane |
InChI |
InChI=1S/C9H21PS3/c1-4-7-11-10(12-8-5-2)13-9-6-3/h4-9H2,1-3H3 |
Clave InChI |
ADRLBSFJQOGKCV-UHFFFAOYSA-N |
SMILES canónico |
CCCSP(SCCC)SCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


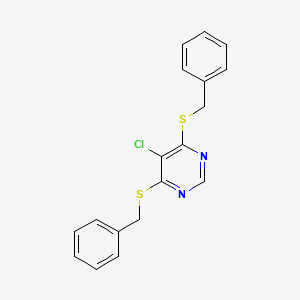
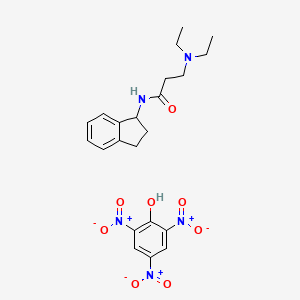
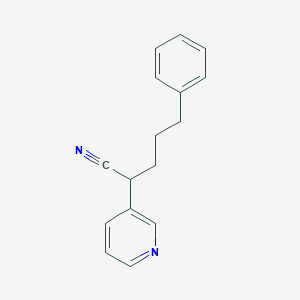
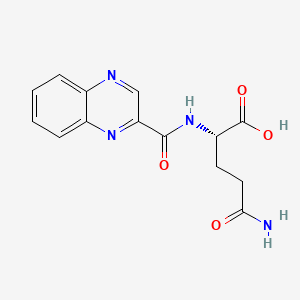
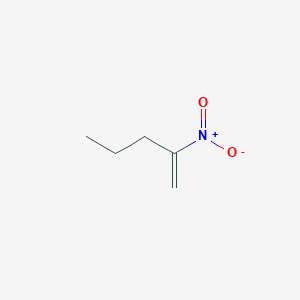
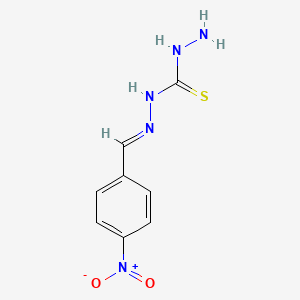
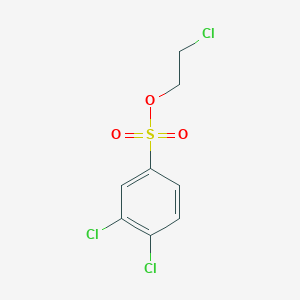
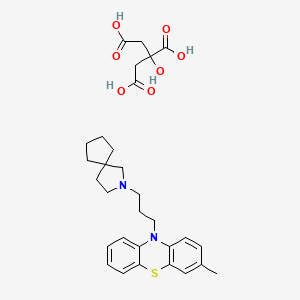
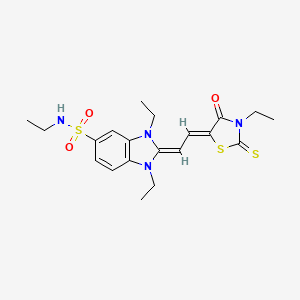
![n-[(4-Chlorophenyl)carbamoyl]prop-2-enamide](/img/structure/B14741698.png)
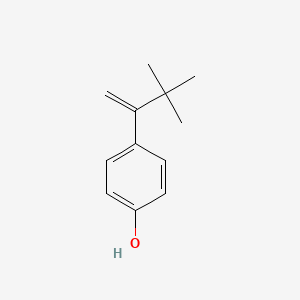
![N-[3-(4-Bromo-2-fluoroanilino)quinoxalin-2-yl]-4-fluorobenzene-1-sulfonamide](/img/structure/B14741712.png)
